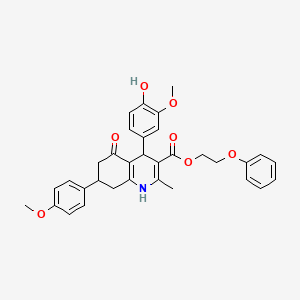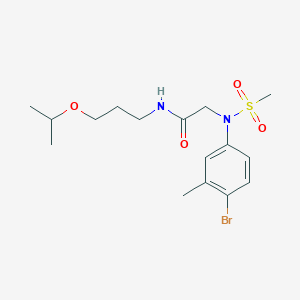
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide, also known as IMB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it has been shown to interact with various enzymes and proteins in cells. It has been suggested that 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide inhibits the activity of certain enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to improve cognitive function and have neuroprotective effects. In microbiology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential for use in cancer research, neurology, and microbiology. Its ability to induce apoptosis, inhibit angiogenesis, and have antibacterial and antifungal activity make it a promising candidate for further investigation. However, one limitation of using 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal concentration and dosage of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide for use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide. One potential direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and concentration of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-hydroxybenzoyl chloride with 5-isopropyl-4-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide.
Applications De Recherche Scientifique
2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various scientific research fields such as cancer research, neurology, and microbiology. In cancer research, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In microbiology, 2-hydroxy-N-(5-isopropyl-4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-9(3)15-14(19-12)16-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEAWSQGHFMCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(4-methyl-5-propan-2-yl-1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)

![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)
![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)
